molecular formula C9H11N3 B069065 4-Ethyl-1H-benzo[d]imidazol-6-amine CAS No. 177843-77-5

4-Ethyl-1H-benzo[d]imidazol-6-amine

Cat. No.: B069065
CAS No.: 177843-77-5
M. Wt: 161.2 g/mol
InChI Key: BBKIITYANULJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalinolide A is a bioactive sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum. This compound has garnered significant attention due to its potent anti-inflammatory and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eupalinolide A can be synthesized through a series of organic reactions. The synthetic route typically involves the formation of the sesquiterpene lactone core, followed by the introduction of functional groups. Key steps include cyclization, oxidation, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of Eupalinolide A involves the extraction of the compound from Eupatorium lindleyanum using ethanol reflux extraction, followed by reduced pressure concentration. The extract is then purified using macroporous resin column chromatography and C18 reversed-phase chromatography .

Chemical Reactions Analysis

Types of Reactions

Eupalinolide A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Eupalinolide A include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Eupalinolide A, which may exhibit different biological activities .

Scientific Research Applications

Eupalinolide A has a wide range of scientific research applications:

Mechanism of Action

Eupalinolide A exerts its effects through multiple molecular targets and pathways. It induces autophagy via the reactive oxygen species (ROS)/extracellular signal-regulated kinase (ERK) signaling pathway in hepatocellular carcinoma cells. This mechanism involves the generation of ROS, which activates the ERK pathway, leading to autophagy and subsequent cell death. Additionally, Eupalinolide A inhibits the interaction between heat shock factor 1 (HSF1) and heat shock protein 90 (HSP90), leading to the activation of HSF1 and the induction of heat shock protein 70 (HSP70) expression .

Comparison with Similar Compounds

Eupalinolide A is often compared with other sesquiterpene lactones, such as Eupalinolide B, which is its cis-trans isomer. While both compounds exhibit anti-inflammatory and antitumor activities, Eupalinolide A is unique in its specific molecular targets and pathways. Other similar compounds include Eupalinolide N and Eupalinolide O, which also possess bioactive properties but differ in their chemical structures and biological activities .

Properties

CAS No.

177843-77-5

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

7-ethyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-2-6-3-7(10)4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

BBKIITYANULJIR-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC(=C1)N)NC=N2

Canonical SMILES

CCC1=C2C(=CC(=C1)N)NC=N2

Synonyms

1H-Benzimidazol-5-amine,7-ethyl-(9CI)

Origin of Product

United States

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